ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a sophisticated organic compound with a complex structure that integrates multiple functional groups. This compound is significant in the realm of pharmaceutical chemistry, primarily due to its potential biological activities and applications in medicinal research.
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate” are currently unknown . This compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Mode of Action
It is known that the dihydropyrimidine ring in the compound adopts a screw-boat conformation , which may influence its interaction with potential targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate typically involves multi-step organic reactions, starting from readily available precursors. The synthesis might involve the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core.
Introduction of the phenyl group via coupling reactions.
Incorporation of the oxo groups through oxidation reactions.
Amination to introduce the amino group.
Esterification to form the ethyl ester.
Industrial Production Methods
Industrial production may employ large-scale batch or continuous flow synthesis, with optimized reaction conditions for yield and purity. Green chemistry principles are often applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Can undergo oxidation to introduce further oxo groups or modify the existing structure.
Reduction: : Reduction reactions can alter the oxo groups to hydroxyl groups.
Substitution: : Various nucleophilic or electrophilic substitution reactions can modify functional groups on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halogenated compounds, strong nucleophiles like amines or alcohols.
Major Products Formed
The major products vary based on the reaction conditions and reagents but typically include modified pyrazolopyrimidines, derivatives with different substitution patterns, and compounds with altered oxo and amino functionalities.
Scientific Research Applications
Chemistry
Ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is used as a precursor in organic synthesis and can help construct more complex molecules with potential bioactivities.
Biology
In biological studies, it serves as a tool to understand enzyme interactions and molecular pathways, particularly those involving its pyrazolopyrimidine core.
Medicine
Medicinal chemistry research investigates its potential as an inhibitor for certain enzymes or receptors, contributing to the development of therapeutic agents for various diseases.
Industry
In industrial applications, it may be used in the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates.
Comparison with Similar Compounds
Ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate can be compared to other pyrazolopyrimidine derivatives, highlighting its unique structure and functional group arrangement. Similar compounds include:
4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: : Lacks the ethyl ester and additional oxo group.
Amino-substituted pyrazolopyrimidines: : Differ in the position and nature of amino groups.
Various esters of pyrazolopyrimidines: : Vary in the ester group attached.
This compound stands out for its specific arrangement, which may confer unique biological activities and chemical reactivity.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications across various scientific disciplines. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial settings.
Properties
IUPAC Name |
ethyl 2-oxo-2-[(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-24-15(23)13(21)18-19-9-16-12-11(14(19)22)8-17-20(12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCXMIMGEURBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.